Home > Products > Screening Compounds P14950 > N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide
N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide -

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

Catalog Number: EVT-5545096
CAS Number:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-α-phenylnitrone (PBN)

  • Compound Description: PBN is a spin-trapping agent commonly employed to detect hydroxyl radicals (OH) in biological systems via electron spin resonance (ESR) spectroscopy []. PBN reacts with methyl radicals (CH3) generated from the reaction of OH with DMSO, forming a stable nitroxide radical (PBN/CH3) detectable by ESR.

α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN)

  • Compound Description: Similar to PBN, POBN is also a spin-trapping agent used to study OH radicals in biological systems []. It reacts with CH3 generated by the reaction of DMSO with OH, producing a stable nitroxide (POBN/CH3) detectable by ESR. POBN was found to be more stable than PBN when metabolized by the cytochrome P450 monooxygenase system.
Overview

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide is a compound that combines a cyclopropane ring with a pyridine moiety, offering potential applications in medicinal chemistry due to its unique structural features. This compound is classified under cyclopropanecarboxamides, which are known for their biological activities, particularly in inhibiting various enzymes and cellular processes.

Source and Classification

The compound can be synthesized through various methods, often involving cyclopropanation reactions or amide coupling techniques. It falls under the broader category of nitrogen-containing heterocycles, specifically focusing on compounds that include pyridine and cyclopropane structures. These types of compounds are studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can be approached using several methodologies:

  1. Cyclopropanation: This involves the reaction of suitable precursors such as 2-phenyl acetonitrile with dibromoethane in the presence of a base like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product .
  2. Amide Coupling: After synthesizing the cyclopropanecarboxylic acid derivative, it can be coupled with an amine (in this case, pyridin-4-yl ethyl amine) using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate). This method typically yields high purity compounds when performed under optimized conditions .
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure and Data

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide has a distinctive molecular structure characterized by:

The molecular formula can be represented as C12_{12}H14_{14}N2_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions and Technical Details

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide can undergo several chemical reactions:

  1. Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Substitution Reactions: The pyridine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  3. Cyclization Reactions: The cyclopropane moiety may engage in ring-opening reactions under specific conditions, leading to various derivatives with altered biological properties .
Mechanism of Action

Process and Data

The mechanism of action for N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide primarily involves its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation by binding to active sites due to its structural similarity to substrate molecules.
  2. Receptor Modulation: It could modulate receptor activity through allosteric interactions or competitive inhibition based on its binding affinity to various receptors .

Studies suggest that compounds with similar structures exhibit significant anti-cancer properties by disrupting cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO), indicating potential for use in biological assays.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within a moderate range typical for amides.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
Applications

Scientific Uses

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting cancer or inflammatory diseases due to its demonstrated biological activity.
  2. Biochemical Research: Useful in studying enzyme kinetics and receptor-ligand interactions owing to its structural characteristics.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with desired pharmacological properties.
Introduction to N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

Structural and Functional Significance in Medicinal Chemistry

The molecule’s bioactivity stems from three critical features:

  • Constrained Cyclopropane: The cyclopropyl ring imposes significant torsional strain and bond angle compression, enhancing binding selectivity to protein targets. This geometry restricts rotational freedom, promoting optimal orientation of the carboxamide’s hydrogen-bond donor (N–H) and acceptor (C=O) groups for interactions with hinge regions in kinases [3] [5].
  • Pyridine Bioisostere: The 4-pyridinyl moiety serves as a polar, sp²-hybridized aromatic system. Its nitrogen atom facilitates water solubility through protonation and engages in π-stacking or hydrogen bonding within enzyme active sites [1].
  • Chiral Center: The ethyl linker bearing the amide creates a stereocenter. Enantiomers frequently exhibit divergent potency profiles, necessitating stereoselective synthesis for lead optimization. This was demonstrated in GSK-3β inhibitors, where (S)-configurations enhanced binding affinity by ~15-fold compared to (R)-counterparts [2].

The cyclopropane’s geminal-disubstitution pattern further influences electronic distribution, lowering the amide’s pKa to strengthen hydrogen-bonding capacity—a feature exploited in kinase inhibitor design [3].

Role in Targeted Drug Design: Kinase Inhibition and Anticancer Applications

This scaffold is integral to advanced kinase inhibitors, particularly against c-Met, GSK-3β, and VEGFR:

GSK-3β Inhibition in Alzheimer’s Disease

  • Compound 36 (incorporating this core) showed potent GSK-3β inhibition (IC₅₀ = 70 nM) via hinge-region binding. X-ray crystallography revealed the cyclopropanecarboxamide’s carbonyl forming water-mediated hydrogen bonds with Ser²⁷⁵, while its pyridine nitrogen coordinated Val¹³⁵’s backbone NH [2].
  • Cellular assays confirmed rescue of tau-induced neurodegeneration and reduced IL-6/TNF-α in neuroinflammatory models. ADMET profiling indicated high permeability (PAMPA Pe = 9.4 × 10⁻⁶ cm/s) and metabolic stability (HLM t₁/₂ > 60 min) [2].

c-Met Kinase Anticancer Agents

  • Structural analogs demonstrated nanomolar c-Met inhibition. 5a and 5b (pyrazolo[3,4-b]pyridines with cyclopropanecarboxamide) exhibited IC₅₀ values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, surpassing cabozantinib (IC₅₀ = 5.38 nM) [4].
  • In HepG-2 liver cancer cells, these compounds induced apoptosis via Bax/Bcl-2 ratio elevation and caspase-3 activation, with IC₅₀ values of ~3.5 μM [4].

Table 2: Kinase Inhibition Profiles of Key Derivatives

CompoundKinase TargetIC₅₀ (nM)Cancer Cell Line Activity (IC₅₀, μM)
36GSK-3β70HT-22: >100; BV-2: 89.3
5ac-Met4.27HepG-2: 3.42 ± 1.31
5bc-Met7.95HepG-2: 3.56 ± 1.50
Cabozantinibc-Met5.38HepG-2: 6.21

Molecular Docking Insights

  • c-Met docking simulations showed the cyclopropanecarboxamide moiety occupying a hydrophobic pocket near Lys⁸⁵ and Asp²⁰⁰, while the pyridine engaged in π-cation interactions [4] [6].

Historical Development and Key Milestones in Carboxamide-Based Therapeutics

Carboxamides evolved from peptide mimetics to privileged kinase scaffolds:

Early Carboxamide Therapeutics (Pre-2000)

  • Veratrylethylamine Cyclization: Initial routes used cyclopropanecarbonyl chloride to acylate veratrylethylamine, yielding dihydroisoquinoline precursors via Bischler–Napieralski reactions [3].
  • Oxalyl Chloride-Mediated Activation: Pioneered methods converted carboxamides to acyl isocyanates using oxalyl chloride—critical for introducing strained rings into bioactive molecules [3].

Modern Kinase Inhibitors (2000–Present)

  • Scaffold Hybridization: Integration of cyclopropanecarboxamide into bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridine in 5a) enhanced potency and kinase selectivity [4] [9].
  • Fragment-Based Design: N-(1-(Pyridin-4-yl)ethyl)cyclopropanecarboxamide served as a hinge-binding fragment in GSK-3β inhibitors, enabling optimization toward clinical candidate 36 [2].
  • Patent Innovations: Claims covered structural variants like triazolopyridinylcyclopropanecarboxamides (e.g., US9415037B2) for neurodegenerative and inflammatory diseases [8].

Table 3: Evolution of Carboxamide-Based Kinase Inhibitors

EraKey Compound ClassTherapeutic ApplicationDesign Innovation
1980s–1990sCrispine A analogsAlkaloid synthesisCyclopropane ring rearrangement
Early 2000s4-PhenoxyquinolinesMultikinase inhibition (c-Met/VEGFR)Cyclopropane-1,1-dicarboxamide linkers
2010sPyrazolo[3,4-b]pyridine carboxamidesc-Met-selective inhibitorsBioisosteric replacement of amides
2020sTriazolone-cyclopropanecarboxamidesNeurodegenerative diseaseDual CYP51/CYP5122A1 inhibition

Recent Advances (2020–2024)

  • Dual CYP Inhibition: Analog N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide demonstrated submicromolar inhibition of Leishmania CYP5122A1, validating carboxamides for antiparasitic applications [10].
  • c-Met Selectivity: Replacement of cyclopropanedicarboxamide with triazolone-carboxamide (e.g., compound 26) improved VEGFR-2 selectivity by >170-fold while retaining c-Met potency [6].

This scaffold remains a cornerstone in precision oncology, with ongoing clinical evaluation of derivatives like camonsertib (pyrazolopyrimidine carboxamide) in ATR kinase inhibition [9].

Properties

Product Name

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopropanecarboxamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-8(9-4-6-12-7-5-9)13-11(14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,13,14)

InChI Key

PPMHBOMNNPIANT-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)NC(=O)C2CC2

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.